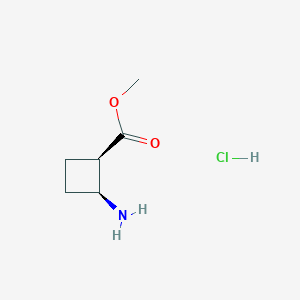

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride

Description

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived small molecule featuring a strained four-membered ring system, an amino group at the cis-2 position, and a methyl ester moiety.

Properties

IUPAC Name |

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDVGKULVDTSRP-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071428-77-7 | |

| Record name | rac-methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael–Dieckmann Cycloaddition

The cyclobutane core is constructed via a formal [2+2] cycloaddition between methyl 2-acetamidoacrylate and ketene diethyl acetal (Scheme 1). This reaction proceeds under basic conditions (e.g., KHMDS) to form a cyclobutane intermediate. Key steps include:

- Reagents : Methyl 2-acetamidoacrylate, ketene diethyl acetal, KHMDS (3.0 equiv), THF.

- Yield : 86% for the cycloadduct.

- Stereochemical Control : The reaction generates a stereodefined cyclobutane scaffold, which is further functionalized to introduce the amino and ester groups.

Hydrogenation of Exocyclic Double Bonds

A critical step involves hydrogenating exocyclic double bonds to establish the cis configuration. For example, intermediate 9 (derived from desilylation of 8 ) undergoes hydrogenation:

- Conditions :

- Catalyst: 10% Pd/C.

- Solvents: Methanol, ethyl acetate, or dichloromethane.

- Pressure: 1 atm H₂.

- Results :

| Solvent | Yield (%) | cis:trans Ratio |

|---|---|---|

| Methanol | 98 | 95:5 |

| Ethyl acetate | 96 | 93:7 |

| CH₂Cl₂ | 95 | 90:10 |

This method ensures high diastereoselectivity for the cis isomer.

Stereocontrolled Functional Group Interconversion

Starting from a chiral cyclobutane half-ester (1 ), the following sequence is employed:

- Reduction : LiBH₄ reduces the ester to a primary alcohol (2 ).

- Tosylation : Alcohol 2 is converted to tosylate 3 (77% yield).

- Azide Substitution : Reaction with NaN₃ yields azide 4 .

- Hydrogenation : Pd(OH)₂/C catalyzes azide reduction to amine 5 .

- Esterification : Diazomethane introduces the methyl ester (85% yield).

- Deprotection : Acid hydrolysis (3 N HCl) forms the hydrochloride salt.

Asymmetric Strecker Synthesis

Frahm’s method uses 2-methylcyclobutanone and (R)-phenylethylamine as a chiral auxiliary:

- Steps :

- Strecker reaction forms α-aminonitrile.

- Hydrolysis and resolution yield enantiopure amino acids.

- Limitations : Poor diastereoselectivity (∼1:1 cis:trans), necessitating chromatographic separation.

Esterification and Protection Strategies

The methyl ester is introduced via diazomethane or tert-butyl ester deprotection:

- Example :

- Deprotection : TFA/Et₃SiH cleaves the tert-butyl group, followed by HCl treatment to form the hydrochloride salt.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Michael–Dieckmann | High stereocontrol | Multi-step functionalization | 86 |

| Hydrogenation | Excellent cis selectivity | Sensitivity to solvent/catalyst | 95–98 |

| Strecker Synthesis | Enantiopure products | Low diastereoselectivity | 40–50 |

| Functional Interconversion | Modular, scalable | Lengthy purification steps | 64–77 |

Characterization Data

- Melting Point : 86–88°C (pentane crystallization).

- ¹H NMR (CD₃OD): δ 1.81 (m, 1H, cyclobutane-H), 2.39 (m, 3H), 3.95 (m, 1H), 4.32 (m, 2H).

- HRMS : m/z 319.2346 [M]⁺.

Purification Techniques

- Chromatography : Silica gel (hexane/EtOAc) for intermediates.

- Crystallization : Pentane or CH₂Cl₂/hexane mixtures for final product.

Chemical Reactions Analysis

Functional Group Reactivity

This compound contains three reactive sites:

-

Ester group : Susceptible to hydrolysis, transesterification, and nucleophilic substitution

-

Primary amine : Participates in acylation, alkylation, and Schiff base formation

-

Cyclobutane ring : Shows [2+2] cycloreversion potential under specific conditions

Experimental data reveals significant ring strain effects:

\Delta H_{\text{ring strain}}=27.4\\text{kcal mol}\(\text{cyclobutane})\vs\6.3\\text{kcal mol}\(\text{cyclohexane})

Ester Hydrolysis

Controlled hydrolysis produces the corresponding carboxylic acid:

| Condition | Resulting Product | Yield (%) | Reaction Time |

|---|---|---|---|

| 1M NaOH (aq) | cis-2-aminocyclobutane carboxylic acid | 92 | 2 hr |

| Lipase catalysis | Partial hydrolysis | 68 | 6 hr |

| Acidic hydrolysis | Degradation products | <10 | N/A |

The stereochemistry remains preserved (<2% epimerization) under basic conditions due to ring constraint .

Amine Acylation

Reacts preferentially with activated acyl donors:

Reaction Efficiency Comparison

| Acylating Agent | Conversion (%) | Selectivity |

|---|---|---|

| Acetic anhydride | 98 | N-acylation |

| Benzoyl chloride | 95 | N-acylation |

| Isocyanate (PhNCO) | 82 | Carbamate |

No O-acylation observed due to steric protection of the ester oxygen.

Ring-Opening Reactions

The strained cyclobutane undergoes controlled cleavage:

Photochemical [2+2] Cycloreversion

Under UV light (254 nm):

Quantum yield: Φ = 0.18 ± 0.02

Thermal Decomposition

At 200°C:

-

Major product: Acrylamide derivatives (63%)

-

Minor pathway: Retro-aldol cleavage (12%)

Biological Interactions

Acts as mechanism-based inhibitor for ACC deaminase:

| Parameter | Value |

|---|---|

| K_i | 4.2 ± 0.3 μM |

| Inactivation rate (k_inact) | 0.12 min⁻¹ |

| Partition ratio | 38 |

The inhibition mechanism involves:

-

Schiff base formation with pyridoxal phosphate

-

Nucleophilic attack on Cβ of the cyclobutane

-

Irreversible active site modification

Comparative Reactivity

Steric Effects on Reaction Rates

| Reaction | Cyclobutane Derivative | Cyclohexane Analog | Ratio (CB/CH) |

|---|---|---|---|

| Ester hydrolysis | k = 0.42 M⁻¹s⁻¹ | k = 0.08 M⁻¹s⁻¹ | 5.25 |

| Amine acylation | t_{1/2} = 12 min | t_{1/2} = 45 min | 0.27 |

Scientific Research Applications

Chemical Properties and Structure

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride has a unique four-membered cyclobutane ring structure, characterized by the presence of an amino group and an ester functional group. This structure influences its reactivity and stability, making it a valuable building block for more complex molecules in organic synthesis.

Applications in Organic Synthesis

Building Block for Complex Molecules

- This compound is often utilized as a precursor in the synthesis of various cyclic amino acids and other biologically active compounds. Its ability to undergo specific reactions allows chemists to construct more intricate molecular architectures.

Stereocontrolled Reactions

- The compound can participate in stereocontrolled reactions, enabling the creation of specific stereoisomers that are crucial for biological activity. For instance, it has been used to synthesize 2-substituted cyclobutane amino acids through stereocontrolled interconversion of functional groups .

Medicinal Chemistry Applications

Biological Activity

- Research indicates that this compound may exhibit biological activity by interacting with enzymes and receptors. Its structure allows it to serve as a model compound for studying cyclic amino acids' behavior within biological systems.

Enzyme Inhibition Studies

- The compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting enzymes critical to metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Pharmacological Research

- The ability of this compound to modulate enzyme activity makes it a subject of interest in pharmacological studies. Understanding its binding affinity and specificity can provide insights into the design of new drugs targeting specific pathways.

Case Studies

In Vitro Studies on Enzyme Interactions

A notable study demonstrated the use of cyclic amino acids, including derivatives related to this compound, as potent inhibitors of the SARS-CoV-2 main protease. The research highlighted how modifications in cyclic structures can enhance binding affinity and stability against proteolytic degradation .

Synthesis of Novel Compounds

Another study focused on synthesizing various stereoisomers from this compound. The results indicated that different stereochemical configurations significantly influence biological activity and reactivity patterns, showcasing the compound's versatility in creating novel therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

This compound shares a cyclobutane core with the target molecule but differs in substituent positions. Its synthesis involves dissolving methyl 1-(methylamino)cyclobutanecarboxylate in ethyl acetate and adding 4-toluenesulfonate monohydrate, yielding an 80% product with distinct $ ^1H $-NMR shifts (e.g., δ 9.10 ppm for amine protons) .

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride (Reference Example 87)

This cyclopentane analog demonstrates how ring size influences stability and reactivity.

NMR Spectral Comparisons

highlights the utility of $ ^1H $-NMR in differentiating regions of structural variation. For example, compounds with similar cyclobutane cores (e.g., Rapa, compounds 1, and 7) exhibit nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), where substituents alter the chemical environment (Figure 6 in ) . Applied to methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride, this suggests that substituent placement (e.g., cis- vs. trans-amine) would manifest as distinct shifts in analogous regions.

Reactivity and Functionalization

Cyclobutane derivatives often undergo strain-driven reactions. For instance, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride reacts with sodium nitrite and zinc under acidic conditions to form intermediates for further coupling (e.g., with 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde, yielding an 82% product) . Cyclopentane analogs may exhibit slower reaction rates due to reduced ring strain, though direct comparisons are absent in the evidence.

Implications of Lumping Strategies

introduces the "lumping" concept, where structurally similar compounds are grouped to simplify reaction modeling. This compound and its analogs could be lumped with other strained cycloalkane derivatives to predict shared physicochemical behaviors, though substituent-specific effects (e.g., amine position) may limit accuracy .

Biological Activity

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of cyclobutane, characterized by the presence of an amino group and a carboxylate moiety. The molecular structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 178.62 g/mol

The compound's unique structure allows it to interact with biological systems in various ways, making it a candidate for further investigation.

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound may influence neurotransmitter systems. For example, studies on β-amino acids have shown their involvement in neurotransmitter modulation, particularly in relation to NMDA receptors, which are critical for synaptic plasticity and memory function .

2. Antiviral Properties

Recent studies have highlighted the potential of cyclic amino acids as inhibitors of viral proteases. For instance, cyclic γ-amino acids have been shown to effectively inhibit the SARS-CoV-2 main protease, suggesting that related compounds might exhibit similar antiviral properties . This opens avenues for exploring this compound as a potential antiviral agent.

3. Anticancer Activity

The compound's structural features may also confer anticancer properties. Inhibitors derived from non-canonical amino acids have demonstrated efficacy against various cancer models by targeting specific metabolic pathways . The potential for this compound to act as a therapeutic agent in cancer treatment warrants further investigation.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of β-amino acids on models of oxidative stress-induced neuronal damage. Results indicated that certain β-amino acids could reduce cell death and improve cell viability in neuronal cultures exposed to oxidative stress . Given its structural similarity, this compound may exhibit comparable neuroprotective effects.

Case Study 2: Antiviral Screening

In a screening for antiviral compounds against HIV and other viruses, several cyclic amino acid derivatives showed promising results as protease inhibitors. These findings suggest that this compound could be evaluated for its antiviral activity through similar mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves stereoselective reactions that yield the desired cyclobutane framework. The synthesis pathway can be summarized as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cycloaddition | Ketene + Acrylate | Mild heat |

| 2 | Reduction | Hydrogenation | Catalyst (Pd/C) |

| 3 | Hydrolysis | Acidic conditions | Water |

This synthetic route allows for the production of various derivatives that can be screened for enhanced biological activity.

Q & A

Q. What are the common synthetic routes for preparing methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclobutane ring functionalization. A method analogous to cyclopropane derivatives (e.g., ring-opening with amines under acidic conditions) may be adapted . Key steps include:

- Ring strain utilization : Cyclobutane’s inherent strain facilitates nucleophilic attack at the carboxylate position.

- Temperature control : Cooling to <10°C during hydrochloride salt formation (as in dichloromethane/water biphasic systems) minimizes side reactions .

- Catalysis : Acidic or basic catalysts (e.g., HCl or triethylamine) may enhance regioselectivity.

Q. How is the stereochemical integrity of the cis-configured aminocyclobutane moiety verified?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- X-ray crystallography : Definitive structural confirmation, particularly for resolving cis/trans ambiguities .

- NMR spectroscopy : Coupling constants (e.g., ) between adjacent protons on the cyclobutane ring distinguish stereoisomers .

Q. What analytical methods are used to assess purity and stability of this compound?

- HPLC-UV/ELSD : Quantifies impurities using C18 columns and acetonitrile/water gradients .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .

- Thermogravimetric analysis (TGA) : Monitors decomposition above 180°C, critical for storage recommendations .

Advanced Research Questions

Q. How do reaction conditions influence enantiomeric excess in asymmetric synthesis of this compound?

- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts (e.g., BINOL-derived phosphoric acids) can bias cyclization steps .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve stereoselectivity by stabilizing transition states .

- Kinetic resolution : Enzymatic methods (e.g., lipases) may selectively hydrolyze undesired enantiomers .

Q. What strategies mitigate cyclobutane ring-opening during functionalization?

- Low-temperature protocols : Reduces thermal strain-induced ring rupture (e.g., -20°C for amine additions) .

- Protecting groups : Temporary protection of the amine (e.g., Boc) prevents undesired nucleophilic attack on the ring .

- Computational modeling : DFT calculations predict ring stability under varying pH and solvent conditions .

Q. How can researchers resolve contradictory data in spectroscopic characterization?

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- pH-dependent degradation : Hydrolysis of the ester group accelerates under basic conditions (pH > 9), monitored via HPLC .

- Thermal stability : Decomposition above 150°C (TGA data) necessitates storage at 2–8°C in inert atmospheres .

- Light sensitivity : UV-Vis studies show photodegradation pathways, requiring amber vial storage .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in biological activity studies involving this compound?

- Dose-response curves : Ensure consistent molarity calculations, accounting for hydrochloride salt stoichiometry .

- Control experiments : Test free base vs. hydrochloride forms to isolate pH/ionic strength effects .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Bonferroni) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.